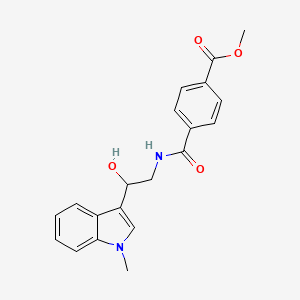

methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

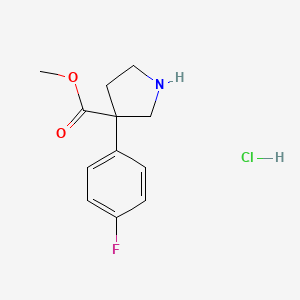

“Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate” is a complex organic compound . It contains a total of 48 bonds, including 28 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes a five-membered ring and two six-membered rings, as well as an ester, a secondary amide, and a hydroxyl group .Applications De Recherche Scientifique

Pressure-Induced Phase Transition in Crystal Engineering : A study by Johnstone et al. (2010) discusses the use of pressure as a tool in crystal engineering. It focuses on the pressure-induced transformation of a high-Z' structure compound, providing insights into the conformational stability under different pressures.

Physico-Chemical Properties of Beta-Adrenolytics : Research by Stankovicová et al. (2014) investigates the physico-chemical properties of compounds with potential beta-adrenolytic activity. This includes the study of their lipophilicity, surface activity, and adsorbability, which are essential for understanding the relationship between their structure and biological activity.

Aromatic Acid Degradation in Pseudomonas putida : The paper by Cowles et al. (2000) explores the degradation of aromatic acids, including benzoate and methylbenzoate, in Pseudomonas putida. The study focuses on the regulatory mechanisms of these degradation pathways, contributing to a better understanding of microbial metabolism.

Structural Studies on Bio-active Compounds : A study by Chopra & Schwalbe (1991) examines the crystal structure and molecular modeling of bio-active compounds. This research provides insights into the structural aspects of similar compounds and their stability under various conditions.

Synthesis of Vinca Alkaloids and Related Compounds : Research by Kalaus et al. (1993) focuses on the synthesis of vinca alkaloids, which are important in medicinal chemistry. The paper details the synthetic pathways and structural analysis of these compounds.

Synthesis and Biological Activity of Antineoplastic and Antifilarial Agents : A paper by Ram et al. (1992) presents the synthesis and evaluation of certain benzimidazole-2-carbamates for their potential antineoplastic and antifilarial activities. This study contributes to the development of new therapeutic agents.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways affected and the nature of the alterations.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have a wide range of potential effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

methyl 4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-22-12-16(15-5-3-4-6-17(15)22)18(23)11-21-19(24)13-7-9-14(10-8-13)20(25)26-2/h3-10,12,18,23H,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOOXVJPKNBUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)

![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744677.png)